3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole

Description

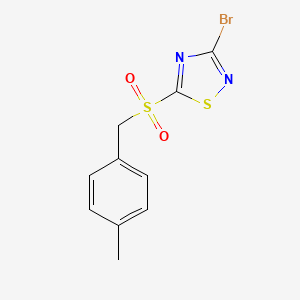

3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (CAS: 134947-29-8) is a brominated 1,2,4-thiadiazole derivative featuring a 4-methylbenzylsulfonyl substituent. The 1,2,4-thiadiazole core is a five-membered heterocycle containing sulfur and nitrogen, known for its electron-deficient nature and versatility in medicinal chemistry .

Properties

IUPAC Name |

3-bromo-5-[(4-methylphenyl)methylsulfonyl]-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S2/c1-7-2-4-8(5-3-7)6-17(14,15)10-12-9(11)13-16-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCJRZBPWVUUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375720 | |

| Record name | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494763-25-6 | |

| Record name | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 5-Bromo-1,2,4-thiadiazole Precursors

A foundational approach involves starting from 5-bromo-1,2,4-thiadiazole derivatives, which are further functionalized to introduce the 4-methylbenzylsulfonyl group.

Step 1: Preparation of 5-Bromo-1,2,4-thiadiazole

According to Lacasse and Muchowski (1973), 1,2,4-thiadiazole-5-thione derivatives can be synthesized from their corresponding 5-bromo compounds. The bromine atom at the 5-position is introduced via bromination of thiadiazole precursors, often using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination.Step 2: Introduction of 4-Methylbenzylsulfonyl Group

The 4-methylbenzylsulfonyl substituent is introduced through nucleophilic substitution or sulfonylation reactions. This typically involves reacting the 5-bromo-1,2,4-thiadiazole intermediate with 4-methylbenzylsulfonyl chloride or a sulfonylating agent in the presence of a base to afford the sulfonylated product.

Enzymatic Oxidative Dimerization and Halogenation

Recent advances highlight enzymatic methods for thiadiazole synthesis, which provide regioselective halogenation and sustainable reaction conditions.

Vanadium Bromoperoxidase-Catalyzed Bromination

The use of vanadium bromoperoxidases (VBPOs), such as those from Curvularia inaequalis, enables selective S-bromination of thioamide substrates, leading to efficient cyclization to 1,2,4-thiadiazole derivatives with bromine at the 3-position. This biocatalytic method achieves good yields (up to 70%) and offers environmentally friendly conditions.Mechanistic Insights

The reaction proceeds via VHPO-catalyzed S-bromination of the thioamide to form S-bromothioamide intermediates, which then cyclize to the thiadiazole ring. Substrate binding specificity is critical for selective bromination and sulfonylation.

Reaction Conditions and Reagents

Summary of Research Findings

Traditional Chemical Synthesis : Involves stepwise halogenation and sulfonylation starting from thiadiazole precursors. The use of bromine reagents and sulfonyl chlorides under controlled conditions yields the target compound with moderate to good yields.

Biocatalytic Methods : Enzymatic bromination using vanadium bromoperoxidases represents a novel, selective, and green approach to synthesize brominated thiadiazoles, including those with sulfonyl substituents. This method reduces hazardous reagents and improves regioselectivity.

Structural Confirmation : Infrared spectroscopy confirms the thiadiazole thione form in solid state, and mechanistic studies support S-bromination as a key step in ring closure and functionalization.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 3 participates in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. For example:

Key trends:

-

Electron-rich boronic acids (e.g., thiophene derivatives) show higher reactivity due to enhanced nucleophilicity .

-

Polar aprotic solvents (dioxane/toluene) and phosphine ligands improve catalytic efficiency .

Nucleophilic Aromatic Substitution (SNAr)

The sulfonyl group at position 5 enhances the electrophilicity of the thiadiazole ring, facilitating SNAr with amines or thiols:

Thioetherification

Reaction with aryl thiols under basic conditions:

| Thiol | Base | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| 4-Chlorobenzenethiol | NaOEt | Toluene | 110 | 82% | |

| 2-Mercaptopyridine | K₂CO₃ | DMF | 80 | 68% |

Amination

Primary/secondary amines displace bromine selectively:

| Amine | Conditions | Yield | Source |

|---|---|---|---|

| Piperidine | DMF, 120°C, 6 h | 75% | |

| Benzylamine | Et₃N, CH₃CN, reflux | 63% |

Electrochemical Functionalization

The sulfonyl group enables electrochemical oxidative dimerization or coupling with α-oxothioamides (e.g., to form bis(acyl)-1,2,4-thiadiazoles):

| Substrate | Electrolyte | Current (mA) | Yield | Source |

|---|---|---|---|---|

| α-Oxothioamide (R = Ph) | n-Bu₄NI (10 mol%) | 10 | 85% | |

| α-Oxothioamide (R = 4-NO₂C₆H₄) | n-Bu₄NI (5 mol%) | 10 | 70% |

Transition-Metal-Free Arylation

Base-mediated coupling with aryl isothiocyanates or dithioesters generates diarylthiadiazoles:

| Partner | Base | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| Phenyl isothiocyanate | NaH | DMF | 100 | 72% | |

| 4-Bromophenyl dithioester | K₂CO₃ | MeCN | 80 | 65% |

Biological Derivatization

While not directly reported for this compound, structurally similar 1,3,4-thiadiazoles undergo:

-

Anticancer modifications : Thioether linkages with indolin-2-ones (e.g., compound IVd in , yield: 82%).

-

Anticonvulsant activity : Substitution at C-5 with lipophilic groups (e.g., bromophenyl) enhances bioactivity .

Key Mechanistic Insights

-

Suzuki Coupling : Bromine displacement proceeds via oxidative addition of Pd⁰ to form a Pd(II) intermediate, followed by transmetallation and reductive elimination .

-

Electrochemical Pathways : Sulfonyl groups stabilize radical intermediates during dimerization, mediated by iodide ions .

-

Base-Mediated Reactions : Deprotonation of DMF generates carbamoyl anions, initiating radical chain mechanisms .

Stability and Handling

Scientific Research Applications

3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used to study the biological activity of thiadiazole derivatives and their interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and selectivity, while the bromo group can participate in halogen bonding interactions.

Comparison with Similar Compounds

Structural Analogs of 1,2,4-Thiadiazoles

3-Chloro-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole

- Structure : Chlorine replaces bromine at position 3.

- Molecular Formula : C₁₀H₉ClN₂O₂S₂; Molar Mass: 288.77 g/mol .

- Bioactivity: Sulfonyl groups enhance binding to enzymes (e.g., α-glucosidase), suggesting similar targets for both compounds .

3,5-Diiodo-1,2,4-thiadiazole

- Structure : Iodine atoms at positions 3 and 4.

- Key Features: High selectivity in Sonogashira cross-coupling reactions at C5, enabling modular drug design .

- Comparison: Reactivity: Bromine in the target compound may allow milder reaction conditions compared to iodine.

5-Bromo-3-methyl-1,2,4-thiadiazole

- Structure : Methyl group at position 3, bromine at position 5.

- Molecular Formula : C₃H₃BrN₂S; Molar Mass: 191.04 g/mol .

- Synthetic Utility: Bromine facilitates further functionalization, as seen in indole and pyrazole derivatives with antimicrobial activity .

Substituent Effects on Reactivity and Bioactivity

Biological Activity

3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (CAS 494763-25-6) is a thiadiazole derivative that has garnered attention for its potential biological activities. This compound features a bromine atom and a sulfonyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : The compound has been studied for its inhibitory effects on c-Jun N-terminal kinase (JNK), which plays a crucial role in cellular stress responses and inflammation. SAR studies indicate that modifications in the thiadiazole structure can significantly impact the potency against JNK .

- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, although specific data on its spectrum of activity remains limited .

Structure-Activity Relationships (SAR)

Research has identified key structural features that influence the biological activity of thiadiazole derivatives:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 3 | Nitro group addition | Increased potency against JNK |

| 5 | Aromatic ring variation | Variable effects on kinase inhibition |

| Sulfonyl group | Presence/absence | Essential for maintaining activity |

The presence of the sulfonyl group at position 5 appears critical for enhancing the compound's interaction with target enzymes .

Case Studies

- JNK Inhibition Study : A comprehensive study evaluated various derivatives of thiadiazoles for their ability to inhibit JNK. The results indicated that this compound showed promising inhibition with an IC50 value comparable to known inhibitors .

- Antimicrobial Screening : In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. Further investigations are required to elucidate its mechanism and optimize its structure for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves oxidative dimerization of thioamides or functionalization of preformed 1,2,4-thiadiazole cores. For example, iodine-catalyzed oxidative dimerization of thioamides in water using molecular oxygen as an oxidant yields 3,5-disubstituted 1,2,4-thiadiazoles with moderate to high yields (45–93%) depending on substituents and bases (e.g., LiOtBu or K₃PO₄) . Sulfonylation at the 5-position can be achieved via iridium-catalyzed C–H sulfonamidation, where sulfonyl azides react with thiadiazoles in water under mild conditions . Key factors include catalyst choice, solvent (e.g., DMSO for higher polarity), and temperature (120–140°C for optimal cyclization) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The bromine atom at position 3 causes deshielding of adjacent protons, while the sulfonyl group at position 5 introduces distinct chemical shifts (e.g., SO₂ resonance at ~3.1–3.3 ppm for CH₂ in benzylsulfonyl groups) .

- IR : Strong absorption bands at 1150–1350 cm⁻¹ (S=O stretching) and 600–700 cm⁻¹ (C-Br) confirm functional groups .

- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₀H₉BrN₂O₂S₂), with fragmentation patterns showing loss of Br (∼79/81 Da) and sulfonyl groups .

Q. What in vitro biological screening protocols assess the preliminary activity of thiadiazole derivatives?

- Methodological Answer : Standard protocols include:

- Cytostatic Assays : Dose-response studies (e.g., 0.1–100 µM) on cancer cell lines (e.g., A2058 melanoma, HepG2 hepatocellular carcinoma) using MTT or SRB assays over 72 hours .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., SARS-CoV-2 Mpro) with IC₅₀ determination via fluorometric substrates .

- Controls : Include reference compounds (e.g., erlotinib for anticancer activity) and solvent controls to validate specificity .

Advanced Research Questions

Q. What strategies mitigate isomerization issues during the synthesis of sulfonylated 1,2,4-thiadiazole derivatives?

- Methodological Answer : Isomerization (e.g., 1,2,4- to 1,3,4-thiadiazole) can occur under thermal or acidic conditions. Strategies include:

- Low-Temperature Reactions : Conducting sulfonylation below 80°C to minimize ring rearrangement .

- Catalyst Optimization : Using iridium catalysts with precise ligand coordination to direct regioselectivity .

- Chromatographic Separation : Isolating isomers via preparative TLC or HPLC, as demonstrated in bis-erlotinib-thiadiazole syntheses .

Q. How do structural modifications at the 3-bromo and 5-sulfonyl positions affect the compound’s interaction with cancer-related enzymes?

- Methodological Answer :

- 3-Bromo Substitution : Enhances electrophilicity, promoting covalent binding to cysteine residues in kinases (e.g., EGFR). Bulkier groups here reduce solubility but increase target affinity .

- 5-Sulfonyl Group : The sulfonyl moiety’s electron-withdrawing nature improves metabolic stability and hydrogen bonding with catalytic sites (e.g., Mpro’s His41) .

- SAR Studies : Hybrid derivatives with ferrocenyl or iodine at position 5 show enhanced cytostatic effects (e.g., 3,5-diiodo-1,2,4-thiadiazole inhibits PC-3 proliferation at IC₅₀ = 8.2 µM) .

Q. What computational approaches predict the binding affinity of this compound with SARS-CoV-2 proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with Mpro (PDB: 6LU7). The bromine and sulfonyl groups show hydrophobic contacts with Pro168 and hydrogen bonds with Glu166 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD < 2 Å indicates stable ligand-protein complexes .

- Pharmacophore Modeling : Map electrostatic and steric features to optimize substituents for dual Mpro/PLpro inhibition .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions or cell line heterogeneity. Strategies include:

- Standardized Protocols : Adopt CLSI guidelines for cell culture (e.g., passage number ≤ 20) and replicate counts (n ≥ 3) .

- Meta-Analysis : Pool data from multiple studies (e.g., 1,2,4-thiadiazole derivatives in melanoma models) to identify trends via ANOVA or machine learning .

- Counter-Screening : Test compounds against unrelated targets (e.g., COX-2) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.